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Human defensin 1

Cat. No.: B1576410
Attention: For research use only. Not for human or veterinary use.
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Description

Human Defensin 1 is a cationic antimicrobial peptide that is a key effector molecule of the innate immune system . It is constitutively expressed in a variety of epithelial tissues, with high concentrations found in the urogenital tract, kidney, and respiratory tract . As a member of the beta-defensin family, it exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . Its mechanisms of action are multifaceted and include direct disruption of microbial membranes, binding to viral envelopes or capsids to block infection, and inhibition of bacterial cell wall synthesis . Beyond its direct microbicidal activity, this compound also functions as a chemokine, recruiting immune cells such as immature dendritic cells to sites of infection, thereby bridging innate and adaptive immunity . This product is a recombinant this compound protein produced in E. coli, with a molecular weight of approximately 4.2-5 kDa and a purity of ≥95% . It is supplied as a lyophilized powder and is intended for Research Use Only, not for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

ACYCRIPACIAGERRYGTCIYQGRLWAFCC

Origin of Product

United States

Molecular and Structural Biology of Human Defensin 1

Primary Structure and Amino Acid Composition

Mature Human Defensin (B1577277) 1 is a 30-amino acid peptide. mdpi.com It is derived from a 94-amino acid precursor protein, preproHNP-1, through a series of proteolytic cleavages that remove a 19-amino acid signal peptide and a 45-amino acid pro-region. mdpi.com The final mature peptide is characterized by a high content of cysteine (20%) and arginine (13.3%) residues, which are fundamental to its structure and function. mdpi.com The specific sequence of amino acids in HNP-1 is critical for its biological activities.

Amino Acid Composition of Human Defensin 1
Amino AcidCount
Alanine (B10760859) (Ala)4
Arginine (Arg)4
Cysteine (Cys)6
Glutamic Acid (Glu)1
Glycine (B1666218) (Gly)3
Isoleucine (Ile)2
Leucine (Leu)1
Phenylalanine (Phe)1
Proline (Pro)1
Serine (Ser)0
Threonine (Thr)1
Tryptophan (Trp)1
Tyrosine (Tyr)3
Valine (Val)0

Disulfide Bond Connectivity and Structural Integrity

A defining feature of HNP-1 is the presence of three intramolecular disulfide bonds. These covalent linkages are formed between six highly conserved cysteine residues and are essential for stabilizing the peptide's three-dimensional structure. mdpi.comnih.gov The specific connectivity of these bonds in α-defensins like HNP-1 is Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. nih.govresearchgate.net This arrangement creates a compact, rigid, and stable triple-stranded β-sheet structure. nih.govresearchgate.net

Role of Disulfide Bonds in HNP-1 Functionality

The integrity of the disulfide bonds is paramount for the majority of HNP-1's antimicrobial functions. nih.gov Destruction of these bonds through reduction and alkylation has been shown to abrogate its antiviral activity. mdpi.comnih.gov While a completely linear, non-disulfide-bonded version of HNP-1 is inactive, interestingly, cyclic analogs with different, non-native disulfide bond pairings can still exhibit some antimicrobial activity. nih.govpnas.org However, the native disulfide bridge configuration is critical for potent activity, including the direct inactivation of viruses and toxins, and for binding to microbial components like lipid II. nih.govuniprot.org The disulfide bonds not only maintain the peptide's active conformation but also protect it from degradation by proteases. researchgate.net

Three-Dimensional Conformation and Dynamics

The three-dimensional structure of HNP-1 was first determined by nuclear magnetic resonance (NMR) spectroscopy and later refined by X-ray crystallography and solid-state NMR. mdpi.compdbj.orgnih.gov The molecule adopts a characteristic β-sheet-rich fold, specifically a triple-stranded antiparallel β-sheet. researchgate.netontosight.ai This core structure is stabilized by the aforementioned network of three disulfide bonds. researchgate.net While the core of the protein is rigid, some regions, particularly the loop between the first and second β-strands, may exhibit conformational flexibility, which could be important for its interaction with microbial membranes. pdbj.orgnih.gov

Dimerization and Self-Association Mechanisms

In its crystalline and solution states, HNP-1 monomers associate to form dimers. mdpi.commeihonglab.com This dimerization is mediated by the formation of intermolecular hydrogen bonds between the central β-strands (β2) of two monomers, effectively extending the triple-stranded β-sheet of each monomer into a larger, six-stranded β-sheet in the dimer. mdpi.comnih.govresearchgate.net Specifically, residues 18 and 20 are involved in forming these hydrogen bonds. mdpi.comresearchgate.net A conserved glycine residue at position 17 is also crucial for proper folding and dimerization. mdpi.comnih.gov Beyond dimerization, HNP-1 can form higher-order oligomers, a process that is also thought to be important for its biological activities. nih.gov The ability of HNP-1 to self-associate is influenced by key hydrophobic residues. nih.gov

Structure-Activity Relationships in HNP-1

The functional versatility of HNP-1 is intrinsically linked to its specific three-dimensional structure. The cationic and amphipathic nature of the peptide, with distinct regions of positive charge and hydrophobicity, is a key determinant of its antimicrobial action. The dimerization of HNP-1 is selectively important for its bactericidal activity; for instance, impairing its ability to dimerize has a more significant impact on its effectiveness against Staphylococcus aureus than against Escherichia coli. mdpi.com Furthermore, dimerization is crucial for other functions, such as inhibiting the activity of anthrax lethal factor and binding to the gp120 protein of HIV-1. nih.gov

Importance of Arginine and Hydrophobicity

The positively charged arginine residues and the hydrophobic residues play critical roles in the function of HNP-1. plos.org The arginine residues, with their guanidinium (B1211019) groups, are crucial for the initial electrostatic interactions with the negatively charged surfaces of microbial membranes. scirp.org Replacing these arginines can lead to a decrease in bactericidal activity. pnas.org

Impact of Specific Residues on Functionality

The functionality of this compound (HNP-1) is critically dependent on the specific properties and positions of its amino acid residues. Research involving site-directed mutagenesis and the study of natural variants has illuminated the roles of key residues in its antimicrobial activity, ability to neutralize toxins, and interactions with host and pathogen molecules.

The arginine residues in HNP-1 are vital for its activity. nih.gov The substitution of these arginines with ornithine has been shown to decrease its effectiveness. nih.gov Post-translational modification of arginines, such as ADP-ribosylation, can also alter the biological activity of HNP-1. nih.gov Specifically, ADP-ribosylation of arginine 14 and arginine 24 has been observed, with the potential for the modified arginine to be replaced by ornithine, a non-coded amino acid. nih.gov This conversion has been identified both in vitro and in patient samples, suggesting a physiological mechanism for regulating HNP-1 function. nih.gov

Hydrophobic residues are also key to HNP-1's function, particularly in its ability to bind to pathogens, form dimers, and create larger quaternary structures. mdpi.com Tryptophan at position 26 (Trp26) is especially important for these functions and has been shown to be critical for the peptide's bactericidal and immunological activities. mdpi.comnih.gov Mutational studies replacing Trp26 with alanine (W26A) have demonstrated a significant negative impact on its functions. nih.gov Further studies using non-coded aliphatic amino acids at this position have revealed that the hydrophobicity of residue 26 is essential for the versatile functions of HNP-1. nih.gov This hydrophobicity influences not only direct interactions with target molecules but also the self-association of HNP-1 into dimers and more complex structures. nih.gov Other hydrophobic residues, including Tyrosine 16 (Tyr16), Isoleucine 20 (Ile20), Leucine 25 (Leu25), and Phenylalanine 28 (Phe28), also contribute to the peptide's activity through their side-chain hydrophobicity. mdpi.com

A conserved glycine residue at position 17 (Gly17), located within a β-bulge structure, is important for the proper folding, dimerization, and function of HNP-1. rcsb.org While substitution with L-alanine at this position allows for correct folding and yields an active peptide, it perturbs dimerization. rcsb.org This mutation leads to a slight reduction in its ability to inhibit the anthrax lethal factor and a minor decrease in its antibacterial activity against several bacterial species. rcsb.org

The three highly conserved disulfide bonds (Cys4-Cys31, Cys6-Cys19, Cys10-Cys30) are crucial for maintaining the stable three-stranded beta-sheet structure of HNP-1. mdpi.com This structural integrity is essential for its ability to form dimers and oligomers, and it also protects the peptide from degradation. mdpi.com Destruction of these disulfide bonds through reduction and alkylation has been shown to abolish the antiviral activity of HNP-1 against herpes simplex virus 1. nih.gov While linear versions of HNP-1 are generally inactive, some cyclic analogs with different disulfide bond pairings can retain antimicrobial activity. nih.gov

Post-translational modifications other than ADP-ribosylation can also impact HNP-1 functionality. Halogenation, specifically the chlorination and iodination of tyrosine residues (Tyr16 and Tyr21) by myeloperoxidase, has been shown to increase the hydrophobicity of HNP-1. biorxiv.org This modification can enhance the peptide's chemokine activity. biorxiv.org

The table below summarizes the impact of specific residue modifications on the functionality of HNP-1, based on available research findings.

Residue/ModificationFunctional ImpactResearch Findings
Arginine Residues Critical for overall activity. nih.govReplacement with ornithine decreases activity. nih.gov ADP-ribosylation of Arg14 and Arg24 alters biological function and can lead to replacement by ornithine. nih.gov
Trp26 (Tryptophan) Essential for bactericidal and immunological functions, dimerization, and oligomerization. mdpi.comnih.govThe W26A mutation is highly detrimental to function. nih.gov The hydrophobicity of this residue is a key determinant of HNP-1's versatile activities. nih.gov
Hydrophobic Residues (Tyr16, Ile20, Leu25, Phe28) Side chain hydrophobicity determines activity at these sites. mdpi.comImportant for binding to pathogens and forming higher-order structures. mdpi.com
Gly17 (Glycine) Important for proper folding, dimerization, and function. rcsb.orgSubstitution with L-alanine perturbs dimerization and slightly reduces some biological activities. rcsb.org
Disulfide Bonds Crucial for structural stability, dimerization, oligomerization, and protection from degradation. mdpi.comDestruction of these bonds abrogates antiviral activity. nih.gov Linear HNP-1 is largely inactive. nih.gov
Tyrosine Halogenation (Tyr16, Tyr21) Increases hydrophobicity and enhances chemokine activity. biorxiv.orgMyeloperoxidase-mediated chlorination and iodination potentiate HNP-1 functions. biorxiv.org

Genetics and Regulation of Human Defensin 1 Expression

Genomic Location and Gene Structure (DEFA1 locus)

The gene encoding Human Defensin (B1577277) 1, DEFA1, is situated on the short arm of human chromosome 8, specifically in the p23.1 region. wikipedia.orgnih.govjax.org This locus contains a cluster of several alpha-defensin genes. wikipedia.org The genomic coordinates for DEFA1 on the GRCh38 reference assembly are from 6,977,649 to 6,980,092 on the reverse strand. ensembl.org

The DEFA1 gene is characterized by its structure, which includes exons and introns that are transcribed and processed to produce the messenger RNA (mRNA) template for the HNP-1 precursor protein. nih.gov Notably, the DEFA1 and DEFA3 genes, which are also part of this cluster, are subject to copy number variation, meaning the number of copies of these genes can differ among individuals. wikipedia.orgmedrxiv.orgontosight.ai This variation can influence the expression levels of the corresponding defensin proteins. researchgate.net The DEFA1 gene differs from DEFA3 by only a single amino acid. nih.govnih.gov

Table 1: Genomic Details of the DEFA1 Gene

AttributeInformationSource
Official Gene SymbolDEFA1 nih.gov
Official Full NameDefensin Alpha 1 nih.gov
Gene LocationChromosome 8, 8p23.1 wikipedia.orgjax.org
Genomic Coordinates (GRCh38)Chr 8: 6,977,649-6,980,092 (reverse strand) ensembl.org
AliasesHNP-1, DEF1, DEFA2, HP-1, MRS wikipedia.orgnih.govjax.org

Transcriptional Regulation of DEFA1

The expression of the DEFA1 gene is a highly regulated process, ensuring that HNP-1 is produced in the appropriate cells and under specific conditions. This regulation occurs primarily at the transcriptional level, involving promoter regions, regulatory elements, and various signaling pathways.

The promoter region of the DEFA1 gene contains specific DNA sequences that act as binding sites for transcription factors, which are proteins that control the rate of transcription. researchgate.netresearchgate.net A minimal promoter region has been identified that is sufficient to drive transcription. researchgate.net This region includes a weak "TATA box" (a TTTAAA sequence), which is a crucial element for the initiation of transcription. nih.govresearchgate.net The promoter also contains binding sites for several regulatory elements, such as GGAA motifs, which are recognized by specific transcription factors. researchgate.net Studies have shown that a 200-base pair region, identical in the promoters of both DEFA1 and DEFA3, is sufficient for gene expression. researchgate.net

The expression of DEFA1 is largely restricted to myeloid cells, particularly neutrophils. wikipedia.orgproteinatlas.org This cell-specific expression is governed by myeloid-specific transcription factors. Key among these are PU.1 and CCAAT/enhancer-binding protein (C/EBP). researchgate.netresearchgate.net PU.1 binds to a proximal GGAA element in the promoter and is essential for recruiting the transcription machinery to the weak TATA box, thereby imparting cell specificity. nih.govresearchgate.net C/EBP proteins are also known to regulate the expression of various antimicrobial peptides in phagocytic cells and are crucial for the proper development and function of neutrophils. researchgate.netresearchgate.net Another transcription factor, c-Myb, has also been identified as essential for efficient transcription of DEFA1. researchgate.net

The transcription of DEFA1 can be induced by various inflammatory and microbial stimuli, highlighting its role in the host's response to infection and inflammation. medrxiv.orgresearchgate.net Microbial products, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β) can stimulate the expression of defensin genes. medrxiv.orgpnas.org This induction ensures that there is an increased production of HNP-1 at sites of infection and inflammation to combat invading pathogens. mdpi.comresearchgate.net

Several intracellular signaling pathways are involved in modulating the expression of the DEFA1 gene in response to external stimuli.

EGFR-ERK-MYC axis: While research has shown that the Epidermal Growth Factor Receptor (EGFR)-Extracellular signal-regulated kinase (ERK)-MYC signaling axis acts as a repressor for the expression of human β-defensin-1 (HBD1), its direct regulatory role on DEFA1 is still under investigation. nih.gov However, given that MYC is a known regulator of DEFA1 expression, this pathway may have an indirect influence. researchgate.net

NF-κB: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity. iiarjournals.org The promoter regions of defensin genes, including likely DEFA1, contain binding sites for NF-κB. mdpi.com Activation of NF-κB, often triggered by microbial products or inflammatory cytokines, can lead to the upregulation of DEFA1 expression. nih.govnih.gov For instance, HNP-1 itself can activate NF-κB signaling in certain immune cells, creating a positive feedback loop. genecards.org

STATs: Signal Transducer and Activator of Transcription (STAT) proteins are another family of transcription factors involved in cytokine signaling. The IL-22 cytokine has been shown to induce β-defensin expression through the STAT3 pathway in alveolar epithelial cells. mdpi.com While direct evidence for STAT regulation of DEFA1 is emerging, the involvement of cytokine signaling in defensin expression suggests a potential role for STAT pathways.

Inflammatory and Microbial Stimuli

Post-Translational Processing and Maturation of HNP-1

Following transcription and translation, the newly synthesized HNP-1 undergoes a series of crucial post-translational modifications to become a mature, active peptide.

The initial product of translation is a 94-amino acid precursor protein called prepro-HNP-1. mdpi.com This precursor consists of three distinct regions:

A 19-amino acid N-terminal signal sequence (pre-region) that directs the peptide to the endoplasmic reticulum. mdpi.com

A 45-amino acid pro-region that acts as a molecular chaperone, ensuring the correct folding of the mature peptide. mdpi.com

The 30-amino acid mature HNP-1 peptide at the C-terminus. mdpi.com

In the endoplasmic reticulum, the signal sequence is cleaved off, resulting in pro-HNP-1. asm.org Pro-HNP-1 is then transported through the Golgi complex and packaged into the azurophilic granules of neutrophils. mdpi.comasm.org The final maturation step involves the proteolytic cleavage of the pro-region. This cleavage is primarily mediated by serine proteases, such as neutrophil elastase and proteinase 3, which are also stored in the azurophil granules. mdpi.comnih.gov This processing yields the final, 30-amino acid mature HNP-1, which is stored in high concentrations within the granules, ready for release upon neutrophil activation. nih.govnih.gov

Table 2: HNP-1 Precursor and Processing Enzymes

MoleculeDescriptionSource
prepro-HNP-1The initial 94-amino acid precursor protein. mdpi.com
pro-HNP-1The 75-amino acid intermediate after cleavage of the signal peptide. mdpi.com
Neutrophil ElastaseA serine protease involved in the cleavage of pro-HNP-1 to mature HNP-1. mdpi.comnih.gov
Proteinase 3A serine protease that also participates in the maturation of HNP-1. mdpi.comnih.gov

Chemical Compounds Mentioned

Prepropeptide Processing

The biosynthesis of HNP-1 begins with the translation of its mRNA into a 94-amino acid prepropeptide. mdpi.comnih.gov This precursor molecule consists of three distinct regions: a signal peptide, a propiece, and the mature defensin peptide. mdpi.com

The process of converting the preproHNP-1 into the mature, active form involves several key proteolytic steps:

Signal Peptide Cleavage: The N-terminal 19-amino acid signal sequence directs the prepropeptide into the endoplasmic reticulum. mdpi.com This hydrophobic sequence is co-translationally cleaved, resulting in a 75-amino acid propeptide (proHNP-1). mdpi.comwikipedia.org

Propiece Cleavage: The 45-amino acid anionic propiece is subsequently removed. mdpi.comjci.org This cleavage is not a single event but occurs in a stepwise manner, primarily in the Golgi apparatus of neutrophil precursor cells called promyelocytes. capes.gov.brreactome.org The 75-amino acid proHNP-1 is first cleaved to a 56-amino acid intermediate before being further processed to the final 29-30 amino acid mature HNP-1. mdpi.comwikipedia.org Neutrophil elastase and proteinase 3, which are co-localized with HNP-1 in azurophil granules, have been identified as the enzymes responsible for the final cleavage and activation of proHNP-1. plos.org

The following table summarizes the stages of HNP-1 prepropeptide processing.

Processing StagePrecursor/IntermediateNumber of Amino AcidsKey EventCellular Location
Initial Translation PreproHNP-194Synthesis of the full-length precursorRibosomes
Signal Peptide Removal ProHNP-175Cleavage of the N-terminal signal sequenceEndoplasmic Reticulum
Intermediate Processing Intermediate Form56Partial cleavage of the propieceGolgi Apparatus
Final Maturation Mature HNP-130Final cleavage of the propiece by neutrophil elastase and proteinase 3Golgi Apparatus/Azurophil Granules

Role of the Propiece in Synthesis and Transport

The propiece of HNP-1, though ultimately removed, plays a critical role in the proper synthesis, folding, and transport of the mature defensin. capes.gov.brmdpi.comnih.gov This anionic segment is thought to have several important functions:

Neutralization of Charge: The highly cationic nature of the mature HNP-1 peptide can be toxic to the host cell. capes.gov.brnih.gov The anionic propiece temporarily neutralizes this positive charge, preventing premature and potentially harmful interactions within the cell during its synthesis and transport. capes.gov.brmdpi.com

Chaperone Function: The propiece acts as a molecular chaperone, guiding the correct folding of the mature defensin domain. mdpi.com This ensures the formation of the three crucial disulfide bonds that stabilize the tertiary structure of HNP-1, which is essential for its activity. plos.org

Subcellular Trafficking: The propiece contains a motif that is essential for the correct subcellular sorting and trafficking of HNP-1 to the azurophil granules for storage. reactome.orgashpublications.org Studies have shown that deletions within the C-terminal region of the propiece disrupt this process, leading to reduced synthesis and improper localization of the defensin. capes.gov.brashpublications.org Specifically, the segment from amino acids 40-51 of the propiece has been identified as crucial for this sorting function. ashpublications.org

Cellular Localization and Storage (e.g., Azurophil Granules)

Mature Human Defensin 1 is primarily stored in the azurophil granules of neutrophils. mdpi.comwikipedia.orguniprot.org These specialized granules, also known as primary granules, are formed during the promyelocyte stage of neutrophil development in the bone marrow. mdpi.comreactome.org

HNP-1, along with other defensins like HNP-2 and HNP-3, constitutes a significant portion of the total protein content within these granules, making up 30-50% of the protein in azurophilic granules. mdpi.comprospecbio.com Once neutrophils mature, they no longer synthesize HNP-1, but they carry a large store of the peptide within these granules. mdpi.com

The localization of HNP-1 to azurophil granules is a critical aspect of its function in the innate immune response. When a neutrophil encounters and phagocytoses a pathogen, the azurophil granules fuse with the phagosome. mdpi.com This fusion releases HNP-1 and other antimicrobial components directly into the phagocytic vacuole, exposing the ingested microorganism to high concentrations of the defensin, which then contributes to the killing of the pathogen. mdpi.complos.org The cationic HNP-1 molecules are thought to associate with the negatively charged proteoglycan serglycin within the granules. wikipedia.org

The following table details the key features of HNP-1's cellular localization and storage.

FeatureDescription
Primary Cell Type Neutrophils mdpi.com
Subcellular Compartment Azurophil (primary) granules mdpi.comwikipedia.orguniprot.org
Stage of Synthesis Promyelocyte stage of neutrophil development mdpi.comreactome.org
Mechanism of Release Fusion of azurophil granules with phagosomes upon pathogen engulfment mdpi.com
Co-localized Proteins HNP-2, HNP-3, Neutrophil elastase, Proteinase 3, Myeloperoxidase mdpi.complos.org

Biological Functions and Mechanisms of Action Non Clinical

Antimicrobial Mechanisms

Human defensin (B1577277) 1 employs a variety of strategies to combat microbial threats. These mechanisms range from direct physical disruption of the microbial cell to interference with vital intracellular processes.

Direct Interaction with Microbial Membranes

A primary mode of action for hBD-1 involves its direct interaction with the microbial membrane, leading to a loss of membrane integrity and subsequent cell death. mdpi.com This interaction is complex and can occur through several proposed models.

Research suggests that hBD-1 can form pores in microbial membranes. Solid-state NMR spectroscopy studies on the related human neutrophil peptide 1 (HNP-1) support a "dimer pore" model. meihonglab.comacs.org In this model, hBD-1 dimers insert into the lipid bilayer, with the polar regions of the dimer lining an aqueous pore and the hydrophobic regions interacting with the lipid core of the membrane. meihonglab.comacs.org This pore formation disrupts the membrane's barrier function, leading to leakage of cellular contents and ultimately, cell death. mdpi.com The formation of these pores is a concentration-dependent process. meihonglab.com

The initial interaction between hBD-1 and bacteria is an electrostatic attraction to negatively charged components of the bacterial cell surface. plos.org This interaction is a critical step for its antimicrobial activity. plos.org Studies have shown that hBD-1's ability to neutralize the surface charge of bacteria, measured by changes in zeta potential, varies and is a key determinant of its effectiveness. plos.orgresearchgate.net While hBD-1 is less effective at neutralizing surface charge compared to some other defensins, this initial binding is crucial for its subsequent actions. plos.org

A fascinating and distinct mechanism of hBD-1 is its ability to form bacteria-entrapping nets, a function that is dependent on its redox state. plos.orgnih.gov The reduced form of hBD-1, but not the oxidized form, can polymerize into net-like structures that surround and trap bacteria. plos.orgnih.gov This entrapment inhibits bacterial transmigration and provides an additional layer of host defense, independent of direct bacterial killing. plos.orgnih.gov This redox-dependent net formation is a unique feature of hBD-1 compared to other defensins like human α-defensin 6 (HD6). plos.org The antimicrobial activity of hBD-1 is significantly enhanced under reducing conditions, which are prevalent in certain environments like the human intestine. plos.org

Specificity for Bacterial Cell Surface Components

Inhibition of Microbial Biosynthesis (DNA, RNA, Protein, Cell Wall)

Beyond direct membrane disruption, hBD-1 can also interfere with essential intracellular processes in microbes. It has been shown to inhibit the synthesis of DNA, RNA, and proteins in Gram-negative bacteria, a process that occurs concurrently with the permeabilization of the inner membrane. mdpi.com Furthermore, there is evidence that hBD-1 can inhibit bacterial cell wall synthesis by interacting with Lipid II, a crucial precursor molecule in this process. uniprot.orgnih.gov This interaction represents a novel antibacterial mechanism for defensins. nih.gov

Neutralization of Microbial Toxins

Human defensin 1 also plays a role in neutralizing harmful microbial toxins. frontiersin.org It has been demonstrated that human α-defensins can inactivate various bacterial exotoxins. nih.gov The proposed mechanism involves the defensin binding to the toxin, which leads to local unfolding and destabilization of the toxin's structure. nih.gov This conformational change can expose the toxin to proteolysis and render it inactive. nih.gov For instance, HNP-1 has been shown to neutralize the lethal toxin from Bacillus anthracis and toxins from Clostridioides difficile. oup.commdpi.com

Mechanisms Against Specific Pathogen Classes

Bacterial Pathogens (Gram-positive vs. Gram-negative)

This compound employs distinct mechanisms to combat Gram-positive and Gram-negative bacteria. While membrane disruption is a common theme, the specific interactions and downstream effects differ significantly.

Against Gram-negative bacteria like Escherichia coli, HNP-1 is thought to permeabilize both the outer and inner membranes. oup.com This process is initiated by the electrostatic attraction between the cationic defensin and the negatively charged lipopolysaccharide (LPS) on the bacterial outer membrane. oup.comoup.com Following this initial interaction, HNP-1 disrupts the membrane integrity, leading to the loss of essential cytoplasmic components and ultimately, cell death. oup.com

In contrast, the action of HNP-1 against Gram-positive bacteria, such as Staphylococcus aureus, appears to be less reliant on direct membrane lysis. mdpi.com While it is more potent against Gram-positive bacteria than human beta-defensins, this activity is not directly correlated with its cationic charge, suggesting a different mechanism. mdpi.com Research indicates that HNP-1 can inhibit the synthesis of the bacterial cell wall by targeting lipid II, a crucial precursor molecule. mdpi.com This interaction prevents the proper formation of the protective peptidoglycan layer, rendering the bacterium susceptible to osmotic stress and lysis. Furthermore, the hydrophobicity of HNP-1, particularly the tryptophan residue at position 26, is crucial for its activity against S. aureus. mdpi.com Some studies also suggest that HNP-1 can form nets that entrap bacteria, preventing their spread. plos.org

Pathogen ClassKey Mechanism of HNP-1 ActionReferences
Gram-negative Bacteria Permeabilization of outer and inner membranes, interaction with LPS. oup.com
Gram-positive Bacteria Inhibition of cell wall synthesis via targeting of lipid II, hydrophobicity-driven interactions. mdpi.com
Viral Pathogens (Enveloped vs. Non-Enveloped Viruses)

This compound demonstrates antiviral activity against both enveloped and non-enveloped viruses through various mechanisms that interfere with different stages of the viral life cycle. biomolther.orgbiorxiv.orgnih.gov

For enveloped viruses, HNP-1 can prevent the initial stages of infection by inhibiting viral adhesion and fusion with the host cell. frontiersin.orgfrontiersin.org It can achieve this by binding to viral envelope glycoproteins, thereby blocking their interaction with host cell receptors. biomolther.org For instance, HNP-1 has been shown to interfere with the function of the HIV-1 envelope protein (Env), inhibiting viral fusion. frontiersin.org It can also block the adhesion of viruses like Herpes Simplex Virus (HSV) by interacting with heparan sulfate (B86663) proteoglycans on the host cell surface, which many viruses use as attachment receptors. biomolther.org Against SARS-CoV-2, HNP-1 has been found to inhibit viral fusion, a critical step for viral entry. nih.govmdpi.com

HNP-1 can also neutralize viruses after they have entered the host cell. nih.govfrontiersin.org A primary mechanism against non-enveloped viruses, such as adenovirus, is the stabilization of the viral capsid. nih.govplos.org By binding to the capsid proteins, HNP-1 prevents the necessary conformational changes required for uncoating and the release of the viral genome into the cytoplasm. nih.gov This effectively traps the virus within the endosome, preventing it from reaching the nucleus and replicating. plos.org Similarly, for some enveloped viruses like HIV-1, HNP-1 can interfere with post-entry processes by modulating host cell signaling pathways, such as the protein kinase C (PKC) pathway, which are essential for viral replication. frontiersin.org

Viral ClassHNP-1 MechanismSpecific ExamplesReferences
Enveloped Viruses Inhibition of adhesion and fusion.Blocks HIV-1 Env-mediated fusion; Inhibits SARS-CoV-2 fusion. frontiersin.orgnih.gov
Non-Enveloped Viruses Post-entry neutralization via capsid stabilization.Stabilizes adenovirus capsid, preventing uncoating. nih.govplos.org
Inhibition of Viral Adhesion and Fusion
Fungal Pathogens

This compound exhibits antifungal activity against various pathogenic fungi, including Candida albicans. units.ittandfonline.com The primary mechanism involves the disruption of the fungal cell membrane, leading to increased permeability. units.it This permeabilization results in the efflux of vital intracellular components, such as ATP, and ultimately leads to cell death. units.it Some studies suggest that HNP-1's mechanism against C. albicans is similar to that of histatin 5, causing a depletion of intracellular ATP. units.it The interaction is thought to be initiated by the binding of the cationic HNP-1 to the negatively charged components of the fungal cell wall. units.it

Parasitic Pathogens (e.g., Leishmania)

This compound has demonstrated anti-parasitic activity against pathogens such as Leishmania major. plos.orgnih.gov The mechanisms are multifaceted, involving both direct killing of the parasite and modulation of the host immune response. plos.orgplos.org In vitro studies have shown that HNP-1 can directly kill both the promastigote and amastigote forms of Leishmania. nih.gov Furthermore, HNP-1 can reduce the infectivity of Leishmania within neutrophils. plos.orgnih.gov It also appears to have immunomodulatory effects, such as delaying apoptosis in neutrophils and promoting a Th1-type immune response, which is crucial for controlling parasite burden. mdpi.complos.org

Immunomodulatory Roles

This compound (HNP-1), a member of the α-defensin family, demonstrates significant immunomodulatory functions beyond its direct antimicrobial activities. These peptides are crucial in orchestrating the immune response by influencing the migration and activation of various immune cells and modulating the production of signaling molecules like cytokines and chemokines.

Chemotactic Activity for Immune Cells

This compound acts as a chemoattractant, guiding various immune cells to sites of inflammation and infection. mdpi.com This targeted recruitment is a critical step in initiating and shaping both innate and adaptive immune responses. The chemotactic effects of HNP-1 are mediated through interactions with specific cell surface receptors, often G protein-coupled receptors, on the target immune cells. scienceopen.comaai.org

This compound exhibits chemotactic activity for monocytes and macrophages, although some studies have presented conflicting findings. aai.orgnih.gov Early research identified HNP-1 as having significant monocyte-chemotactic activity, with peak responses observed at nanomolar concentrations. nih.gov Subsequent studies have confirmed that HNP-1, along with other α-defensins like HNP-3 and HD5, can induce concentration-dependent chemotactic responses in human monocyte-derived macrophages. aai.org This activity suggests a role for HNP-1 in recruiting these phagocytic cells to sites of inflammation to clear pathogens and cellular debris. nih.gov The signaling mechanism for this migration in macrophages has been shown to involve Gαi proteins and Mitogen-activated protein kinases (MAPK). aai.org

Chemotactic Activity of this compound on Monocytes and Macrophages
Cell TypeKey FindingsPeak Activity ConcentrationSignaling Pathways ImplicatedReference
MonocytesDemonstrated significant chemotactic activity.5 x 10-9 MNot specified nih.gov
Monocyte-derived MacrophagesInduces concentration-dependent, bell-shaped chemotactic responses.Not specifiedGαi proteins, MAPK aai.org

This compound is a potent chemoattractant for T lymphocytes, playing a role in bridging the innate and adaptive immune systems. scienceopen.commdpi.com Specifically, HNP-1 selectively chemoattracts naive T cells (CD4+/CD45RA+) and CD8+ T cells. mdpi.comnih.gov This chemotactic effect is sensitive to pertussis toxin, indicating the involvement of a Gαi protein-coupled receptor. mdpi.comscienceopen.com The ability to attract naive T cells to sites where antigens may be present is crucial for the initiation of an adaptive immune response. scienceopen.com Studies have also shown that HNP-1 is a potent chemotaxin for both naive and memory T lymphocytes. aai.org

Chemotactic Activity of this compound on T Lymphocytes
Cell TypeKey FindingsSignaling Pathways ImplicatedReference
Naive T cells (CD4+/CD45RA+)Selectively chemoattracted by HNP-1.Gαi protein-coupled receptor mdpi.comscienceopen.com
Memory T cells (CD4+/CD45RO+)HNP-1 observed to be a potent chemotaxin.Not specified aai.org
CD8+ T cellsChemotactic effect observed.Not specified mdpi.com

This compound plays a role in the recruitment of dendritic cells, which are key antigen-presenting cells that link innate and adaptive immunity. mdpi.comnih.gov HNP-1 selectively chemoattracts immature dendritic cells. mdpi.comscienceopen.com This chemotactic activity is also sensitive to pertussis toxin, suggesting mediation by a Gαi protein-coupled receptor. mdpi.comscienceopen.com By attracting immature dendritic cells to sites of infection, HNP-1 facilitates the uptake of microbial antigens and their subsequent presentation to T cells, thereby promoting an adaptive immune response. nih.gov Furthermore, HNP-1 has been shown to be chemotactic for monocyte-derived dendritic cells (moDCs) and to promote their activation and maturation. nih.gov

Chemotactic Activity of this compound on Dendritic Cells
Cell TypeKey FindingsSignaling Pathways ImplicatedReference
Immature Dendritic CellsSelectively chemoattracted by HNP-1.Gαi protein-coupled receptor mdpi.comscienceopen.com
Monocyte-derived Dendritic Cells (moDCs)HNP-1 is chemotactic for moDCs.Not specified nih.gov

This compound has been identified as a chemoattractant for mast cells. mdpi.com These cells are important in allergic reactions and host defense against pathogens. The chemotactic activity of HNP-1 for the human mast cell line HMC-1 has been demonstrated, and this migration is mediated through a common receptor for other α-defensins. aai.orgcanada.ca The signaling for this chemotaxis is independent of Protein Kinase C (PKC). canada.ca By recruiting mast cells, HNP-1 can contribute to the amplification of the inflammatory response at sites of infection.

Chemotactic Activity of this compound on Mast Cells
Cell TypeKey FindingsSignaling Pathways ImplicatedReference
Human Mast Cell Line (HMC-1)HNP-1 is a chemoattractant for HMC-1 cells.PKC-independent aai.orgcanada.ca
Dendritic Cells (Myeloid and Plasmacytoid)

Modulation of Cytokine and Chemokine Production

In addition to its chemotactic properties, this compound can modulate the production of cytokines and chemokines by various immune and non-immune cells, thereby influencing the nature and intensity of the inflammatory response. aai.orgmdpi.com HNP-1 has been shown to induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12p70 in monocyte-derived dendritic cells. nih.gov In human monocytes, HNP-1 can modulate cytokine production. aai.org Furthermore, HNP-1 can stimulate conjunctival epithelial cells to increase the production of IL-6 and the chemokine RANTES. arvojournals.org This modulation of cytokine and chemokine release can amplify the immune response by recruiting and activating additional immune cells. mdpi.com For instance, HNP-1-induced cytokine secretion in epithelial cells is thought to be a mechanism of self-amplification to ensure a sufficient local concentration of defensins for pathogen elimination. arvojournals.org

Modulation of Cytokine and Chemokine Production by this compound
Cell TypeModulated Cytokine/ChemokineEffectSignaling Pathways ImplicatedReference
Monocyte-derived Dendritic CellsTNF-α, IL-6, IL-12p70Enhanced productionNot specified nih.gov
Conjunctival Epithelial CellsIL-6, RANTESIncreased productionp42/44 MAPK arvojournals.org
Human MonocytesCytokinesModulates productionNot specified aai.org
Peripheral Blood Mononuclear Cells (PBMCs)TNF-αInducedNot specified nih.gov
Induction of Pro-inflammatory Cytokines

This compound can stimulate the production of several key pro-inflammatory cytokines, which are crucial for orchestrating an effective immune response. In various cell types, HNP-1 has been shown to induce the synthesis and release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).

Specifically, HNP-1 has been observed to upregulate the expression of TNF-α and IL-1β in monocytes. mdpi.com In human bronchial epithelial cells, HNP-1 induces the expression of IL-8 and IL-1β mRNA, leading to the secretion of IL-8 protein. physiology.org This induction of IL-8 is particularly noteworthy as IL-8 is a potent chemoattractant for neutrophils, which in turn release more α-defensins, creating a positive feedback loop. physiology.orgresearchgate.net Furthermore, studies on rheumatoid fibroblast-like synoviocytes have shown that α-defensin-1 significantly increases the mRNA expression of IL-6 and IL-8. oup.com The induction of these cytokines by HNP-1 can also be linked to the activation of specific signaling pathways, as will be discussed in a later section. For instance, HNP-1's ability to induce IL-8 in human epithelial cells is associated with the P2Y6 purinergic receptor and G-protein coupled nucleotide receptor P2Y6 signaling pathway. mdpi.com

Table 1: Induction of Pro-inflammatory Cytokines by this compound

Cytokine Cell Type Observed Effect Reference
TNF-α Monocytes Upregulated expression mdpi.com
IL-1β Monocytes, Human Bronchial Epithelial Cells Upregulated expression, Induced mRNA expression mdpi.comphysiology.org
IL-6 Rheumatoid Fibroblast-Like Synoviocytes Increased mRNA expression oup.com
IL-8 Human Bronchial Epithelial Cells, Rheumatoid Fibroblast-Like Synoviocytes Increased mRNA and protein secretion physiology.orgoup.com
Attenuation of Pro-inflammatory Responses

Paradoxically, HNP-1 can also exhibit anti-inflammatory properties by dampening excessive pro-inflammatory responses. This function is critical in preventing tissue damage that can result from an overactive immune response. HNP-1 has been shown to inhibit the production of pro-inflammatory cytokines by macrophages. mdpi.com For instance, it can inhibit TNF-α production by human monocyte-derived macrophages and suppress the activation of macrophages mediated by both T-cells and lipopolysaccharide (LPS). mdpi.com

Furthermore, HNP-1 can attenuate pro-inflammatory cytokine responses when mixed with microbial antigens. nih.gov This suggests that HNP-1 can modulate the way the immune system perceives and reacts to pathogenic stimuli. The binding of defensins to these antigens may alter their interaction with immune cells, thereby reducing the production of pro-inflammatory cytokines. nih.govasm.org In murine models, the administration of HNP-1 with a bacterial adhesin resulted in significantly lower levels of IL-6 compared to the adhesin alone. nih.gov

Regulation of Anti-inflammatory Cytokines

The immunomodulatory capacity of HNP-1 extends to the regulation of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). These cytokines are essential for resolving inflammation and promoting tissue healing.

Research indicates that HNP-1 can downregulate the production of IL-10 in monocytes that have been activated by S. aureus or phorbol (B1677699) 12-myristate 13-acetate (PMA) in vivo. mdpi.com This suggests a complex, context-dependent role for HNP-1 in shaping the cytokine milieu. While direct induction of IL-10 by HNP-1 is not consistently reported, the broader family of defensins has been implicated in influencing IL-10 levels. mdpi.com For example, some beta-defensins can induce IL-10 production. frontiersin.org The interplay between defensins and cytokines like IL-10 and TGF-β is crucial for maintaining immune homeostasis. researchgate.net

Regulation of Phagocytosis

Phagocytosis, the process by which cells engulf and eliminate pathogens and cellular debris, is a cornerstone of the innate immune response. This compound plays a significant role in modulating this process, primarily by enhancing the uptake of pathogens and causing them to aggregate.

Aggregation of Pathogens

One of the mechanisms by which HNP-1 enhances phagocytosis is by causing pathogens to aggregate. mdpi.comaai.org By clumping bacteria and viruses together, HNP-1 makes them larger targets that are more readily recognized and engulfed by phagocytic cells. aai.org This aggregation effect has been observed with Influenza A virus and various bacteria. aai.org The ability of HNP-1 to induce aggregation is thought to be a key part of its strategy to promote the efficient clearance of invading microorganisms. mdpi.com

Interaction with Signaling Pathways

The diverse biological functions of this compound are underpinned by its interactions with various cellular signaling pathways. These interactions allow HNP-1 to modulate cellular behavior, including inflammatory responses and immune cell activation.

HNP-1 has been shown to activate several key signaling pathways, including the p38 and ERK1/2 MAPK-dependent pathways, which are involved in stimulating the production of IL-6 and IL-8. researchgate.net In rheumatoid fibroblast-like synoviocytes, α-defensin-1 activates the JNK and ERK pathways, which are crucial for the production of MMPs, IL-6, and IL-8. oup.com Furthermore, HNP-1 can activate the NF-κB signaling pathway, a central regulator of inflammation. oup.comnih.gov The induction of IL-8 in human epithelial cells by HNP-1 is linked to the P2Y6 purinergic receptor and the G-protein coupled nucleotide receptor P2Y6 signaling pathway. mdpi.com HNP-1 also activates the NLRP3 inflammasome and induces the release of IL-1β through its interaction with the P2X7 receptor in LPS-primed macrophage cell lines. mdpi.com In plasmacytoid dendritic cells, HNP-1 triggers the activation of both NF-κB and IRF1 signaling pathways. nih.gov The chemotactic effects of HNPs on T cells and dendritic cells are sensitive to pertussis toxin, indicating the involvement of Gαi protein-coupled receptors. nih.gov

Table 2: Signaling Pathways Interacting with this compound

Signaling Pathway Cellular Context Downstream Effect Reference
p38 MAPK - IL-6 and IL-8 production researchgate.net
ERK1/2 MAPK - IL-6 and IL-8 production researchgate.net
JNK Rheumatoid Fibroblast-Like Synoviocytes MMP, IL-6, and IL-8 production oup.com
ERK Rheumatoid Fibroblast-Like Synoviocytes MMP, IL-6, and IL-8 production oup.com
NF-κB Rheumatoid Fibroblast-Like Synoviocytes, Plasmacytoid Dendritic Cells MMP, IL-6, IL-8 production, pDC activation oup.comnih.gov
P2Y6/G-protein coupled nucleotide receptor P2Y6 Human Epithelial Cells IL-8 induction mdpi.com
P2X7/NLRP3 Inflammasome LPS-primed Macrophage Cell Lines IL-1β release mdpi.com
IRF1 Plasmacytoid Dendritic Cells pDC activation nih.gov
Gαi protein-coupled receptor T Cells, Dendritic Cells Chemotaxis nih.gov
Gαi Protein-Coupled Receptors

The chemotactic effects of human neutrophil peptides (HNPs), including HNP-1, on various immune cells such as T cells, dendritic cells, macrophages, and mast cells are mediated through Gαi protein-coupled receptors (GPCRs). frontiersin.org This is evidenced by the sensitivity of HNP-1-induced cell migration to pertussis toxin (PTX), a known inhibitor of Gαi proteins. frontiersin.orgaai.org When HNP-1 binds to its cognate GPCR on the cell surface, it triggers the dissociation of the heterotrimeric G-protein complex into its Gαi and Gβγ subunits. The inactivation of Gαi by ADP-ribosylation disrupts downstream signaling, highlighting its crucial role. nih.govplos.org While the specific GPCRs that bind HNP-1 for its chemotactic effects remain to be fully identified, their involvement is a key initiating step in HNP-1's immunomodulatory functions. frontiersin.org Interestingly, HNP-1 has also been shown to bind directly to the Gαi subunit of pertussis toxin's substrate protein in vitro. nih.gov

MAPK Pathways (ERK1/2, p38)

The mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways, are significantly involved in the cellular responses induced by this compound. HNP-1 has been shown to activate both ERK1/2 and p38 in various cell types. frontiersin.orgnih.gov This activation is crucial for the chemotactic activity of HNP-1, as demonstrated by the use of MAPK inhibitors which attenuate the migration of macrophages and mast cells. frontiersin.org

In airway epithelial cells, HNP-1-induced interleukin-8 (IL-8) production is dependent on the activation of the ERK1/2 pathway. nih.gov Pre-treatment with an ERK inhibitor, PD98059, was found to inhibit both IL-8 protein production and mRNA expression. nih.gov The activation of the MAPK pathway for IL-8 synthesis is not unique to defensins, as other stimuli also utilize this pathway. nih.gov Furthermore, HNP-1-induced p38 MAPK activation appears to follow a distinct pathway from that of ERK1/2. nih.gov

Table 1: Role of MAPK Pathways in this compound Signaling

Pathway Role in HNP-1 Function Cell Type Reference
ERK1/2 Mediates chemotaxis and IL-8 production. Macrophages, Mast Cells, Airway Epithelial Cells frontiersin.orgnih.gov
p38 Involved in chemotactic activity. Macrophages, Mast Cells frontiersin.org
NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade activated by this compound, leading to the induction of inflammatory responses and cytokine production in various immune cells. healthdata.govbiorxiv.org HNP-1 triggers the activation of NF-κB by inducing the degradation of its inhibitor, I-κBα, which allows the nuclear translocation of NF-κB subunits such as p50 and p65. healthdata.gov This activation is essential for HNP-1's ability to stimulate plasmacytoid dendritic cells (pDCs) to produce proinflammatory cytokines. healthdata.gov Blockade of the NF-κB signaling pathway has been shown to inhibit HNP-1-induced cytokine upregulation in pDCs, underscoring its critical role. healthdata.gov

The activation of the NF-κB pathway appears to be a common mechanism for HNP-1-induced activation across multiple target cells. healthdata.gov In human conjunctival epithelial cells, however, HNP-1 did not appear to activate NF-κB. arvojournals.org

STAT Signaling (e.g., STAT1, STAT3)

The involvement of the Signal Transducer and Activator of Transcription (STAT) signaling pathway in response to this compound appears to be cell-type specific. In human conjunctival epithelial cells, HNP-1, along with human β-defensin 2 and 3, was found to activate STAT3. arvojournals.org The activation of STAT3 by all three defensins showed a concentration-dependent increase. arvojournals.org However, under the same experimental conditions, no activation of STAT1, STAT2, or STAT5 was detected. arvojournals.org

Conversely, another study has indicated that α-defensin-1 inhibits HIV-1 infection through a signaling pathway that is independent of STAT1. researchgate.net In human neutrophils, while interferon-gamma can activate STAT1, TAK1 inhibition did not affect this activation, suggesting distinct regulatory mechanisms for different signaling pathways within these cells. aai.orgnih.gov The current body of research points towards a role for STAT3 in mediating some of the effects of HNP-1, particularly in epithelial cells, while evidence for the involvement of STAT1 in HNP-1 signaling is lacking.

Inflammasome Activation (e.g., NLRP3)

This compound has been identified as an activator of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system by inducing inflammation. frontiersin.orgnih.gov In lipopolysaccharide (LPS)-primed human monocytic cell lines, HNP-1 activates the NLRP3 inflammasome, leading to the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). frontiersin.org This process is mediated through the P2X7 receptor and involves the efflux of potassium ions, which is a key trigger for NLRP3 activation. frontiersin.org

Furthermore, HNP-1 can form complexes with pathogens, such as adenoviruses, and redirect them to Toll-like receptor 4 (TLR4). nih.gov This interaction leads to the internalization of the complex and subsequent activation of the NLRP3 inflammasome, resulting in IL-1β release. nih.gov The canonical activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (often via TLRs) to upregulate NLRP3 and pro-IL-1β expression, followed by a second signal that triggers the assembly and activation of the inflammasome complex. researchgate.net

Table 2: HNP-1 and NLRP3 Inflammasome Activation

Cell Type Mechanism Outcome Reference
Human Monocytic Cells P2X7 receptor-mediated IL-1β release frontiersin.org
Human Phagocytes Redirection of adenovirus to TLR4 NLRP3 inflammasome response, IL-1β release nih.gov

Impact on Adaptive Immunity

Beyond its immediate effects on innate immune cells, this compound plays a crucial role in shaping the subsequent adaptive immune response. By acting as an adjuvant, HNP-1 enhances the efficacy of vaccines and promotes long-lasting immunity against specific antigens.

Enhancement of Antigen-Specific Immune Responses

This compound functions as a potent immune adjuvant, significantly enhancing both cellular and humoral antigen-specific immune responses. healthdata.govarvojournals.orgresearchgate.net When co-administered with an antigen, HNP-1 promotes the generation of robust immune responses against that antigen. healthdata.gov For instance, the administration of HNP-1 to 3 with an antigen has been shown to promote antigen-specific humoral and cellular immunity. healthdata.gov

This adjuvant effect is demonstrated by the increased production of antigen-specific antibodies, including IgG1, IgG2a, and IgG2b. arvojournals.orgresearchgate.net In mice immunized with keyhole limpet hemocyanin (KLH), the intraperitoneal administration of defensins led to a significant increase in KLH-specific antibody production. arvojournals.org Furthermore, defensins enhance the antibody response to syngeneic tumor antigens, such as lymphoma Ig idiotype, and increase resistance to tumor challenge. arvojournals.org The mechanism behind this enhancement involves the promotion of T-cell dependent cellular immunity and the production of lymphokines, which in turn stimulate antigen-specific immunoglobulin production. arvojournals.org These findings highlight the role of neutrophil-derived defensins as signals that mobilize and amplify adaptive immune responses. arvojournals.org

Table 3: Adjuvant Effects of this compound

Immune Response Observation Model System Reference
Humoral Immunity Increased production of antigen-specific IgG1, IgG2a, and IgG2b. Mice immunized with KLH arvojournals.orgresearchgate.net
Cellular Immunity Enhanced in vitro splenic antigen-specific proliferative responses. Mice immunized with KLH arvojournals.org
Anti-Tumor Immunity Enhanced antibody response to a syngeneic tumor antigen and increased resistance to tumor challenge. Lymphoma model in mice arvojournals.org
Modulation of T-cell and B-cell responses

This compound (HNP-1), a member of the alpha-defensin family, plays a significant role in modulating both innate and adaptive immune responses. mdpi.combiomolther.org It exhibits chemotactic properties, selectively attracting naive T-cells. mdpi.com Research indicates that HNP-1 can enhance the proliferation of Concanavalin A-stimulated murine spleen cells and increase the production of IFN-γ by these cells, suggesting a co-stimulatory effect on T-cells. oup.com

In the context of viral infections, such as HIV-1, HNP-1 has been shown to inhibit viral replication in primary CD4+ T-cells. nih.gov This inhibition occurs at a step following viral entry and involves the protein kinase C (PKC) signaling pathway. nih.govnih.gov HNP-1's interaction with T-cells does not appear to alter the expression of HIV-1 receptors like CD4, CXCR4, or CCR5. nih.gov

Regarding B-cell responses, studies have demonstrated that immunization with an antigen in the presence of human defensins leads to a significant increase in mature (B220 positive) B-lymphocytes in mice. oup.com This suggests that HNP-1 can act as an adjuvant, promoting humoral immunity. oup.com

The table below summarizes key research findings on the modulation of T-cell and B-cell responses by HNP-1.

Cell Type Effect of HNP-1 Observed Mechanism/Outcome Supporting Evidence
Naive T-cellsChemoattractionSelectively attracts naive T-cells. mdpi.com
Murine Spleen Cells (T-cells)Co-stimulationEnhanced proliferation and IFN-γ production when stimulated with Concanavalin A. oup.com
Primary CD4+ T-cellsInhibition of HIV-1 replicationActs after viral entry, involving the PKC signaling pathway. nih.govnih.gov nih.gov
Murine B-lymphocytesIncreased populationSignificant increase in mature B220+ B-lymphocytes when used as an adjuvant. oup.com
Role in Neutrophil Extracellular Trap (NET) Formation

This compound is a key component of neutrophil extracellular traps (NETs), which are web-like structures composed of decondensed chromatin, histones, and granular proteins released by neutrophils to trap and kill pathogens. frontiersin.orgfrontiersin.orgnih.gov HNP-1, along with HNP-2 and HNP-3, is found in the primary azurophilic granules of neutrophils and becomes part of the NET scaffold during NETosis, a specific form of programmed cell death. frontiersin.orgnih.gov

While some antimicrobial peptides like LL-37 and human β-defensin 1 have been shown to induce NET formation, studies have indicated that HNP-1 itself does not significantly enhance this process. plos.orgucsd.edu However, its presence within the NETs is crucial for their antimicrobial function. For instance, HNP-1 within NETs can inhibit the production of exotoxins by bacteria like S. aureus. nih.govmdpi.com

In the context of viral infections, such as those caused by influenza A virus, HNP-1 associated with NETs has been shown to inhibit viral replication by blocking the protein kinase C (PKC) pathway in infected cells. frontiersin.orgnih.govmdpi.com This highlights the dual role of HNP-1 in NETs: providing a structural component and contributing directly to the antimicrobial and antiviral activity of the traps.

The following table details the role of HNP-1 in NET formation.

Aspect Role/Finding Mechanism/Detail Supporting Evidence
Component of NETs HNP-1 is a structural protein of NETs.Released from azurophilic granules during NETosis. frontiersin.org frontiersin.orgnih.gov
Induction of NETosis HNP-1 does not significantly induce NET formation.Compared to other peptides like LL-37, HNP-1 shows little to no NET-inducing effect. ucsd.edu
Antimicrobial Function within NETs Inhibits bacterial toxin production.Specifically inhibits exotoxins from S. aureus. mdpi.com nih.gov
Antiviral Function within NETs Inhibits viral replication.Blocks the PKC pathway to inhibit influenza A virus replication. frontiersin.orgmdpi.com nih.gov

Role in Physiological Processes and Disease Mechanisms Excluding Clinical Trials

HNP-1 in Inflammatory Responses

Human Neutrophil Peptide 1 exhibits a dual role in inflammation, capable of both promoting and suppressing inflammatory responses, thereby contributing to the delicate balance of immune homeostasis. This paradoxical function is often dependent on its concentration and the specific microenvironment.

HNP-1 is a significant regulator of immune responses. It can act as a pro-inflammatory mediator by inducing the production of inflammatory cytokines. For instance, at low concentrations, HNP-1 has been shown to upregulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in monocytes activated by pathogens like S. aureus. mdpi.com It can also induce the release of IL-1β from macrophage cell lines by activating the NLRP3 inflammasome. mdpi.com This pro-inflammatory activity is crucial for recruiting and activating other immune cells to the site of infection or injury. researchgate.net

Conversely, HNP-1 also possesses potent anti-inflammatory properties. It can inhibit the classical and lectin pathways of the complement system, protecting tissues from excessive inflammation. mdpi.com Furthermore, HNP-1 can suppress the production of pro-inflammatory cytokines such as TNF-α from human monocyte-derived macrophages (HMDMs) and inhibit the release of IL-1β from LPS-activated monocytes. mdpi.com It also significantly inhibits the production of Interferon-gamma (IFN-γ) and Interleukin-6 (IL-6) by peripheral blood mononuclear cells. mdpi.com This anti-inflammatory capacity is vital for preventing overwhelming inflammatory responses and facilitating the return to homeostasis. nih.gov

Respiratory Tract: In the lungs, HNP-1 is a key player in the innate immune response to respiratory pathogens like influenza A virus. aai.org Neutrophils are recruited to the respiratory tract early in an infection, where they release large quantities of HNPs. aai.org These peptides can enhance the uptake of viruses and bacteria by neutrophils. aai.org However, high levels of HNPs are also implicated in inflammatory lung diseases. In conditions like alpha-1-antitrypsin deficiency, elevated HNP concentrations in the lower respiratory tract correlate with markers of neutrophil-mediated inflammation and can have cytotoxic effects on alveolar macrophages. nih.gov HNP-1 can also stimulate these macrophages to produce potent neutrophil chemoattractants, further amplifying the inflammatory response. nih.gov

Urinary Tract: Defensins are a crucial component of the urinary tract's defense against infection. oup.com HNP-1, released from neutrophils, is thought to contribute to the clearance of bacteria that have been phagocytized. oup.com In mouse models of uropathogenic Escherichia coli challenge, the expression of human HNP-1 to -3 has been shown to protect the urinary tract from invasion and colonization. arvojournals.org While human beta-defensin 1 (hBD-1) is constitutively expressed in the urinary tract epithelium, the influx of neutrophils releasing HNP-1 provides an additional layer of inducible defense during an active infection. oup.comnih.gov

Gut: In the gastrointestinal tract, HNP-1 contributes to mucosal immunity. scirp.org During active inflammatory bowel disease (IBD), intestinal epithelial cells have been shown to express neutrophil defensins. scirp.org HNP-1 has demonstrated a biphasic dose-dependent effect in experimental models of colitis. spandidos-publications.comnih.gov Low concentrations can ameliorate colitis by reducing the expression of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Conversely, high concentrations can exacerbate the condition. spandidos-publications.comnih.gov This suggests that the concentration of HNP-1 in the gut is a critical factor in determining whether it plays a protective or a pathological role in intestinal inflammation. spandidos-publications.com

Regulation of Inflammation and Immune Homeostasis

Interactions with Host Cells and Tissues

HNP-1's influence extends beyond its direct antimicrobial and immunomodulatory functions to include significant interactions with various host cells, affecting processes like cell migration, proliferation, and differentiation.

HNP-1 has been shown to have a concentration-dependent effect on the proliferation of various cell types, including epithelial cells and fibroblasts. spandidos-publications.com At intermediate concentrations (typically in the 5–15 µg/ml range), HNPs can enhance the proliferation of these cells, a crucial aspect of wound healing and tissue repair. spandidos-publications.comnih.govfrontiersin.org For instance, in human lung fibroblasts, HNP-1 induces a dose-dependent increase in proliferation, with a maximal effect observed at around 2.5 μM. nih.gov This stimulation of proliferation is mediated through signaling pathways such as the β-catenin pathway. nih.govnih.gov Similarly, HNP-1 can promote the migration and proliferation of airway epithelial cells, contributing to the closure of epithelial wounds. nih.gov However, at high concentrations (greater than 50 µg/ml), HNPs can become cytotoxic to these same cells. spandidos-publications.com

nih.gov
Table 1: Effect of Human Defensin (B1577277) 1 on Host Cell Proliferation
Cell TypeHNP-1 ConcentrationObserved EffectReference
Human Lung Fibroblasts (HFL-1)0.5–6 μMDose-dependent increase in proliferation, with a peak at 2.5 μM.
Human Conjunctival Fibroblasts>3.5 μg/mLSignificant increase in BrdU incorporation (proliferation).
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HNP-1 plays a significant role in modulating macrophage function, including their activation state and cytokine production profile. The effect of HNP-1 on macrophages is complex and, like its other functions, is highly dependent on concentration and context. HNP-1 can induce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ from macrophages, which in turn enhances their ability to phagocytose pathogens. frontiersin.org

However, HNP-1 can also act as a powerful inhibitor of macrophage-driven inflammation. It has been shown to inhibit the production of multiple pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in macrophages stimulated by various agonists. nih.gov This inhibition occurs at the level of protein translation without affecting mRNA levels, acting as a "molecular brake" on inflammation. nih.gov Studies on murine colitis models have shown that while low concentrations of HNP-1 had no direct significant effect on cytokine expression by intestinal macrophages, intermediate concentrations (10 µg/ml) increased IL-6 and IL-10 expression, and high concentrations (100 µg/ml) significantly decreased IL-1β, TNF-α, and IL-10 levels. spandidos-publications.comnih.gov

spandidos-publications.comnih.gov
Table 2: Dose-Dependent Effects of HNP-1 on Cytokine mRNA Expression in Activated Murine Colonic Macrophages
HNP-1 ConcentrationEffect on IL-1β mRNAEffect on TNF-α mRNAEffect on IL-6 mRNAEffect on IL-10 mRNAReference
Low (0.1 µg/ml)No significant effectNo significant effectNo significant effectNo significant effect
Intermediate (10 µg/ml)No significant effectNo significant effectSignificant increaseSignificant increase
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Modulation of Cell Migration and Proliferation (e.g., Epithelial Cells, Fibroblasts)

Evolutionary Aspects of HNP-1 and Defensins

The evolution of alpha-defensins, including HNP-1, has been shaped by the constant pressure of rapidly evolving microbial pathogens. This has resulted in a diverse family of peptides with varied antimicrobial specificities. oup.com The genes encoding alpha-defensins show evidence of positive selection, also known as adaptive evolution. oup.comnih.gov This means that mutations that result in new or altered functions have been preferentially retained over time.

Studies have identified specific amino acid sites within the mature alpha-defensin peptide that are predicted to be under positive selection. oup.comnih.govoup.com These sites are crucial for the functional diversity of defensins, allowing them to target a wide range of pathogens. The evolution of primate alpha-defensin genes appears to be governed by two opposing forces: one that stabilizes key structural elements of the molecules and another that diversifies the sequences to generate a broad spectrum of antimicrobial activities. nih.gov This dynamic evolutionary process underscores the critical role of defensins as a flexible and adaptable component of the innate immune system in the ongoing "arms race" between host and pathogen. oup.com

Divergence and Conservation in Defensin Families

The evolution of the defensin gene family, including Human Defensin 1 (HNP-1), is characterized by a dynamic interplay between the conservation of essential structural motifs and the rapid divergence of specific regions, a process largely driven by gene duplication and positive selection. frontiersin.orgnih.gov This evolutionary pressure has resulted in a diverse repertoire of defensin molecules with a wide range of activities against various pathogens. oup.comnih.gov

Defensins are an ancient family of antimicrobial peptides found in a wide array of organisms, from plants and insects to mammals. frontiersin.org In vertebrates, they are classified into α-, β-, and θ-defensins based on the spacing and connectivity of their six conserved cysteine residues. nih.govphysiology.org Human defensins comprise only α- and β-defensins. nih.gov HNP-1 belongs to the α-defensin subfamily, which are primarily found in mammals and are thought to have evolved from a β-defensin ancestor. nih.govphysiology.org The genes for human α- and β-defensins are located in a cluster on chromosome 8p23, suggesting a common evolutionary origin through gene duplication. frontiersin.orgnih.govphysiology.org

Within the human α-defensin family, HNP-1 shares a high degree of sequence similarity with HNP-3, differing by only a single amino acid at the N-terminus. mdpi.com HNP-2 is a variant of HNP-1 and HNP-3 and does not have its own gene. researchgate.netmdpi.com These three peptides are encoded by the highly similar genes DEFA1 and DEFA3, which are subject to copy number variation. mdpi.com While HNP-1, -2, and -3 are closely related, they show more significant divergence from the enteric α-defensins, HD-5 and HD-6. nih.gov

The evolution of primate α-defensins, including HNP-1, appears to be governed by these opposing forces: one that preserves key structural elements and another that drives sequence diversification to generate a broad spectrum of antimicrobial activities. oup.comnih.gov

Table 1: Comparison of Key Features in Defensin Evolution

FeatureConservation/DivergenceSignificance
Six-Cysteine Motif Highly ConservedEssential for the formation of disulfide bonds and maintaining the structural integrity of the defensin molecule. frontiersin.orgresearchgate.net
Tertiary Structure Generally ConservedThe characteristic β-sheet fold is largely maintained across the defensin family, despite sequence divergence. frontiersin.org
Mature Peptide Sequence Highly DivergentSubject to positive diversifying selection, leading to a broad range of antimicrobial specificities against various pathogens. nih.govphysiology.orgoup.com
Signal and Propeptide Regions Relatively ConservedSuggests a conserved mechanism for processing and trafficking of the defensin precursors. nih.govphysiology.org
Gene Locus ClusteredThe clustering of α- and β-defensin genes on human chromosome 8p23 indicates a shared evolutionary history of gene duplication. frontiersin.orgphysiology.org

Research Methodologies and Model Systems

In vitro Studies

The biological activities and structure-function relationships of human defensin (B1577277) 1, encompassing both alpha-defensin (HNP-1) and beta-defensin (hBD-1), are investigated through a variety of in vitro methodologies. These studies utilize sophisticated model systems to dissect the molecular mechanisms underlying its antimicrobial and immunomodulatory functions.

Cell Culture Models

A range of human cell lines and primary cells are employed to model the interactions of human defensin 1 with host cells. These models are crucial for understanding its role in innate immunity beyond direct microbial killing.

Monocytes and Macrophages: Primary human monocytes and monocyte-derived macrophages (MDMs) are used to study the immunomodulatory effects of this compound. nih.gov For instance, studies have shown that α-defensins can influence monocyte-macrophage differentiation, affecting the expression of surface markers like CD163 and CD206. nih.gov α-defensins have also been observed to have chemotactic activity for human monocytes. mdpi.com Furthermore, clear localization of α-defensins has been detected in monocytes/macrophages. ashpublications.org

Dendritic Cells: The interaction of defensins with dendritic cells, which are key antigen-presenting cells, is another area of investigation. Beta-defensins are known to be chemoattractants for immature dendritic cells. frontiersin.org

Epithelial Cells: Given that defensins are prominently expressed at epithelial surfaces, various epithelial cell lines are used as models. nih.govasm.org These include immortalized human conjunctival epithelial cells (IOBA-NHC), human HaCaT keratinocytes, and primary cultures of airway epithelia. researchgate.netarvojournals.orgpnas.org These models are instrumental in studying the regulation of defensin expression and their role in epithelial barrier function and wound healing. researchgate.netarvojournals.org For example, hBD-1 expression in HaCaT cells is induced upon differentiation. researchgate.net In human conjunctival epithelial cells, HNP-1 and other defensins have been shown to stimulate the secretion of proinflammatory cytokines. arvojournals.org

Microbial Challenge Assays

To quantify the direct antimicrobial efficacy of this compound, various microbial challenge assays are performed. These assays typically involve exposing standardized concentrations of bacteria or fungi to the defensin and measuring the resulting inhibition of growth or killing.

Broth Microdilution and Radial Diffusion Assays: These are standard methods to determine the Minimum Inhibitory Concentration (MIC) of defensins against various microbial strains. plos.org For example, the antibacterial activity of hBD-1 against clinical isolates of Staphylococcus aureus and Escherichia coli has been studied using checkerboard assays to determine MICs. peerj.com

Colony Forming Unit (CFU) Reduction Assays: This method provides a quantitative measure of bactericidal activity. Bacteria are incubated with the defensin for a specific period, and then surviving cells are enumerated by plating on agar (B569324) and counting the resulting colonies. mdpi.com

Time-Course Turbidity Broth Assays: These assays monitor the effect of the defensin on bacterial growth over time by measuring the optical density of the culture. plos.org

Table 1: Representative Microbial Challenge Assay Findings for Human Defensins

Defensin Microbial Species Assay Type Key Finding
hBD-1 Staphylococcus aureus Checkerboard Assay MIC of 8 (4–8) mg/L. peerj.com
hBD-1 Escherichia coli Checkerboard Assay Synergistic effects observed when combined with rifampicin. peerj.com
HNP-1 Escherichia coli Antimicrobial Activity Assay Showed higher antimicrobial activity than NP-3A. rsc.org

Membrane Permeabilization Assays

A primary mechanism of defensin-mediated killing is the disruption of microbial cell membranes. Assays that measure membrane integrity are therefore central to understanding their mode of action.

N-Phenyl-1-naphthylamine (NPN) Uptake Assay: This assay is used to assess outer membrane permeabilization in Gram-negative bacteria. NPN is a hydrophobic fluorescent probe that exhibits increased fluorescence in the hydrophobic environment of a damaged membrane. nih.govasm.org

Liposome Leakage Assays: Artificial lipid vesicles (liposomes) that mimic the composition of bacterial or mammalian cell membranes are loaded with a fluorescent dye. The release of the dye upon exposure to the defensin indicates membrane disruption. plos.org

Propidium Iodide (PI) Uptake Assay: PI is a fluorescent dye that can only enter cells with compromised plasma membranes. Flow cytometry or fluorescence microscopy is used to quantify the percentage of PI-positive (i.e., permeabilized) cells. researchgate.netiiarjournals.org

Table 2: Membrane Permeabilization Assays for this compound

Defensin Assay Model System Observation
hBTD-1 (hybrid) NPN Uptake E. coli MG 1655 Concentration-dependent increase in NPN fluorescence, indicating outer membrane permeabilization. nih.gov
hBTD-1 (hybrid) ONPG Assay E. coli GJ2544 Influx of ONPG, suggesting inner membrane permeabilization. nih.gov
hBD-1 (oxidized/reduced) Liposome Leakage E. coli polar lipid extract liposomes Both forms of hBD-1 induced efflux of a self-quenching marker, indicating membrane permeabilization. plos.org

Cytokine and Chemokine Quantification

To investigate the immunomodulatory properties of this compound, its ability to induce the production and secretion of cytokines and chemokines from immune and epithelial cells is quantified.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used technique to measure the concentration of specific secreted proteins, such as IL-6, IL-8, and TNF-α, in cell culture supernatants following stimulation with defensins. aai.org

Multiplex Bead-Based Assays: These assays, often based on Luminex technology, allow for the simultaneous quantification of multiple cytokines and chemokines from a single small sample, providing a broader picture of the cellular response. arvojournals.org

Cytokine Arrays: Membrane-based or glass slide-based antibody arrays can be used to screen for changes in the expression of a large number of cytokines simultaneously. arvojournals.orgresearchgate.net

Table 3: Cytokine and Chemokine Response to this compound

Defensin Cell Type Cytokine/Chemokine Regulation
HNP-1 Human Conjunctival Epithelial Cells IL-6, IL-8, RANTES Increased secretion. arvojournals.org
hBD-1 Peripheral Blood Mononuclear Cells (PBMCs) IL-6, IL-8, IL-10, MCP-1, EGF Increased production. researchgate.net

Flow Cytometry for Phagocytosis and Cell Surface Markers

Flow cytometry is a powerful tool for analyzing cell populations and their properties. In the context of this compound research, it is used to assess effects on phagocytosis and to phenotype cells based on their surface marker expression.

Phagocytosis Assays: The ability of macrophages or neutrophils to engulf fluorescently labeled bacteria or beads can be quantified by measuring the fluorescence intensity of individual cells using flow cytometry. Studies have shown that α-defensins can impair the phagocytic function of neutrophils and monocyte-derived macrophages. nih.govutoronto.ca

Cell Surface Marker Analysis: Fluorochrome-conjugated antibodies against specific cell surface proteins (e.g., CD14, CD16, CD206) are used to identify and quantify different cell populations or to measure changes in the expression of these markers in response to defensin treatment. nih.govelabscience.com For example, α-defensins have been shown to suppress the expression of M2 macrophage markers CD163 and CD206. nih.gov

Biochemical and Biophysical Techniques for Structure-Function Analysis

Understanding the relationship between the three-dimensional structure of this compound and its biological functions is critical. A variety of sophisticated techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the high-resolution three-dimensional structure of defensins in solution. uniprot.orgpdbj.org Solid-state NMR has also been used to determine the structure of HNP-1 in a microcrystalline state and within lipid bilayers, providing insights into its membrane disruption mechanism. pdbj.orgacs.org

X-ray Crystallography: This technique provides high-resolution structural information of defensins in their crystalline form. It has been used to analyze the structure of wild-type and mutant defensins to understand the structural implications of specific amino acid changes. rcsb.orgrcsb.org

Mutational Analysis (Site-Directed Mutagenesis): Specific amino acid residues are systematically replaced (e.g., with alanine) to identify key residues and regions responsible for particular functions, such as antimicrobial activity, chemotaxis, or receptor binding. rcsb.orgrcsb.orgnih.gov For example, mutational analysis of hBD-1 revealed that cationic residues near the C-terminus are crucial for its anti-E. coli activity. rcsb.org

Table 4: Summary of Chemical Compounds Mentioned

Compound Name
This compound (hBD-1)
Human neutrophil peptide 1 (HNP-1)
Interleukin-1β (IL-1β)
Interleukin-2 (IL-2)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interleukin-10 (IL-10)
Tumor necrosis factor-alpha (TNF-α)
RANTES (CCL5)
Monocyte Chemoattractant Protein 1 (MCP-1/CCL2)
Epidermal Growth Factor (EGF)
N-Phenyl-1-naphthylamine (NPN)
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
Propidium Iodide (PI)
Rifampicin
Alanine (B10760859)
Arginine
Lysine
Glutamic acid
Glycine (B1666218)

In vivo Animal Models

The study of Human Neutrophil Peptide 1 (HNP-1) in a living organism is critical for understanding its physiological and pathological roles, particularly because its functions can extend beyond direct antimicrobial activity to complex immunomodulatory effects. Since mice naturally lack direct homologs of human neutrophil α-defensins, researchers have developed and utilized specific murine models to investigate the in vivo functions of HNP-1. nih.govspandidos-publications.com These models primarily fall into two categories: the administration of HNP-1 to mice subjected to infection or inflammation, and the use of transgenic mice engineered to express the human peptide.

Murine Models of Infection and Inflammation

Murine models have been indispensable for demonstrating the in vivo efficacy and mechanisms of HNP-1 in combating infections and modulating inflammatory responses. In experimental peritoneal infections with Klebsiella pneumoniae in mice, the administration of HNP-1 was found to significantly reduce the number of bacteria in the infected area. researchgate.net This antibacterial effect was associated with an increased influx of immune cells, including macrophages, granulocytes, and lymphocytes, suggesting that HNP-1's in vivo activity is mediated, at least in part, by stimulating local leukocyte accumulation. researchgate.net The importance of this leukocyte recruitment was highlighted by the observation that HNP-1 lacked antibacterial activity in leukocytopenic mice. researchgate.net Similarly, HNP-1 treatment has been shown to reduce bacterial loads in thigh muscle infections caused by K. pneumoniae or Staphylococcus aureus. researchgate.net

Beyond bacterial infections, the therapeutic potential of HNP-1 has been explored in models of parasitic diseases. In BALB/c mice infected with Leishmania major, treatment with recombinant HNP-1, either as a folded peptide or via gene therapy, helped control the infection by promoting a Th1-type immune response. plos.org

The role of HNP-1 in inflammation is complex, with studies showing both pro- and anti-inflammatory effects. In a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, systemic administration of low-dose HNP-1 was shown to ameliorate intestinal inflammation. nih.govdovepress.com This protective effect was linked to a decrease in the colonic expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). nih.govdovepress.com HNP-1 has also been shown to protect mice in a model of peritonitis, where it exerts a translation-based anti-inflammatory role in macrophages. dovepress.com Furthermore, intratumoral expression of HNP-1 in mouse models of colon and breast cancer resulted in significant tumor growth inhibition, mediated by the recruitment and activation of dendritic cells and subsequent specific cellular and humoral immune responses. nih.gov

Model TypePathogen/ConditionKey FindingsCitations
Bacterial Infection Peritoneal Klebsiella pneumoniaeReduced bacterial numbers; increased influx of macrophages, granulocytes, and lymphocytes. researchgate.net
Thigh muscle K. pneumoniae / S. aureusReduced bacterial numbers; radiolabeled HNP-1 accumulated at the infection site. researchgate.net
Urinary Tract Infection (UPEC)HNP-1 analogs reduced bacterial titer in the bladder. dovepress.com
H. pylori InfectionRecombinant HNP-1 significantly reduced the colonization of antibiotic-resistant H. pylori in the stomach. nih.gov
Multidrug-resistant K. pneumoniaeHNP-1 improved survival rates and increased macrophage endocytosis of bacteria. researchgate.netnih.gov
Parasitic Infection Leishmania majorHNP-1 therapy controlled infection by promoting a Th1 immune response and reducing parasite burden. plos.org
Inflammation Dextran Sulfate Sodium (DSS)-induced ColitisLow-dose HNP-1 ameliorated colitis and reduced pro-inflammatory cytokine expression. nih.govdovepress.com
PeritonitisSystemic administration of HNP-1-3 was protective. spandidos-publications.comdovepress.com
Cancer CT26 Colon Cancer & 4T1 Breast CancerIntratumoral expression of HNP-1 inhibited tumor growth, increased CTL infiltration, and mediated host immune responses. nih.gov
4T1 Breast Cancer & A549 Lung CancerIntratumoral HNP-1 expression enhanced the therapeutic efficacy of doxorubicin (B1662922) and cisplatin. spandidos-publications.com

Approaches for Studying HNP-1 Biosynthesis and Production

The natural source of HNP-1 is the azurophilic granules of human neutrophils. mdpi.com However, obtaining the peptide from human blood is challenging, yielding very limited quantities, which hampers large-scale research and therapeutic development. nih.gov Chemical synthesis is also prohibitively expensive for mass production. nih.gov Consequently, recombinant DNA technology has become the primary method for producing HNP-1 for research purposes.

Recombinant Production Systems (e.g., Microbial Systems, Mammalian Cells)

Various expression systems have been employed to produce recombinant HNP-1, each with its own advantages and challenges.

Microbial Systems: Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and low cost. However, the direct expression of mature, active HNP-1 in E. coli has proven difficult because the peptide is cytotoxic to the host cells. nih.gov To circumvent this toxicity, several strategies have been developed. One successful approach involves expressing the full-length precursor, preproHNP-1. nih.govnih.gov In this system, E. coli expresses the precursor protein, which is then processed into a soluble, mature form of HNP-1 that can be recovered from the cell lysate. nih.gov Another strategy is the use of fusion proteins, where HNP-1 is fused to a larger, often aggregation-prone, protein partner. This method can reduce toxicity and increase solubility. nih.govnih.gov

The methylotrophic yeast Pichia pastoris is another microbial system used for HNP-1 production. nih.gov Similar to the strategies in E. coli, a fusion protein approach has been used in P. pastoris to prevent toxicity to the yeast cells. In one study, HNP-1 was fused with polyhedrin of Bombyx mori and enhanced green fluorescent protein (EGFP), with a protease cleavage site included to allow for the release of the native HNP-1 peptide after purification. nih.gov

Mammalian Cells: While less common for large-scale production, mammalian cell lines like COS-7 cells (derived from monkey kidney tissue) have been used to express HNP-1 for functional validation. plos.org For instance, to confirm that a gene therapy vector was working, researchers transfected COS-7 cells with a plasmid encoding HNP-1 fused to EGFP and confirmed its production by observing fluorescence. plos.org While mammalian systems can produce properly folded and post-translationally modified proteins, they are generally more complex and costly to maintain than microbial systems. researchgate.net

Expression SystemStrategyAdvantagesChallengesCitations
Escherichia coli Expression of preproHNP-1Cost-effective, simple, allows for production of soluble HNP-1.Requires downstream processing to isolate mature peptide. nih.govnih.gov
Escherichia coli Fusion with other proteinsReduces cytotoxicity, can increase solubility.Requires cleavage and purification steps to isolate HNP-1. nih.gov
Pichia pastoris Fusion with Polyhedrin and EGFPSecretion expression, potential for high yield.Fusion protein requires enzymatic cleavage and purification. nih.gov
Mammalian Cells (COS-7) Expression of HNP-1-EGFP fusionEnsures proper folding and modification for validation studies.Not ideal for large-scale, cost-effective production. plos.org

Bioinformatic and Computational Approaches (e.g., Structural Modeling, Pathway Analysis)

Bioinformatic and computational methods are powerful tools for investigating HNP-1 at a molecular level, providing insights that complement experimental data. These approaches are used to model the peptide's structure, predict its interactions with biological targets, and analyze its functional pathways.

Structural Modeling: The three-dimensional structure of HNP-1 is crucial to its function. While experimental methods like X-ray crystallography and NMR spectroscopy have determined its structure, computational modeling is used to study variants or modified versions of the peptide. acs.orgrcsb.orgrcsb.org Homology modeling, for instance, has been used to predict the 3D structure of full-length human neutrophil defensin 1 and to assess the conformational properties of newly designed HNP-1-derived peptides. researchgate.netnih.gov These models are validated using tools like Ramachandran plots to ensure their geometric and energetic viability. nih.govresearchgate.net Such studies have shown that the characteristic β-sheet structure is largely maintained even with chemical modifications. researchgate.net

Interaction and Pathway Analysis: Molecular docking and molecular dynamics (MD) simulations are widely used to study how HNP-1 interacts with its targets. These computational techniques have been applied to model the binding of HNP-1 to Lipid II, a key component of the bacterial cell wall, revealing the specific interaction patterns that are likely crucial for its antimicrobial activity. nih.gov Similar methods have been used to investigate the binding of HNP-1 to other proteins, such as the PTS1 subunit of the pertussis toxin and amyloid-beta peptides, providing atomic-level details of the interaction interfaces. nih.govmdpi.com For example, MD simulations suggested that HNP-1 has a preferred binding site on PTS1, which is not the case for another defensin, α-defensin-5, explaining their different mechanisms of toxin inhibition. mdpi.com

Computational approaches also help elucidate the peptide's mechanisms of action. Co-immunoprecipitation experiments combined with proteomic analysis and bioinformatics have revealed that HNP-1 can disrupt the bacterial DNA damage response pathway by interfering with the binding of the RecA protein to single-stranded DNA, ultimately triggering bacterial apoptosis. nih.gov Pathway analysis and bioinformatic tools based on hidden Markov models have also been instrumental in identifying new defensin genes across the genome, expanding our understanding of the entire defensin family. pnas.org

Q & A

Q. What experimental models are most suitable for studying the antimicrobial mechanisms of Human Defensin 1 (HNP-1)?

  • Methodological Answer : In vitro assays using bacterial cultures (e.g., E. coli or S. aureus) are foundational. Minimum inhibitory concentration (MIC) assays quantify HNP-1’s bactericidal activity. For mechanistic insights, fluorescence microscopy with membrane-impermeable dyes (e.g., propidium iodide) can visualize membrane disruption . In vivo models like murine infection studies require careful selection of defensin-deficient mice to isolate HNP-1’s role. Ethical approval and adherence to animal welfare protocols are mandatory .

Q. How does HNP-1’s structure influence its function, and what techniques validate these relationships?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and X-ray crystallography resolve HNP-1’s β-sheet structure and disulfide bonds critical for stability. Mutagenesis studies (e.g., cysteine-to-alanine substitutions) disrupt disulfide bridges to assess functional loss. Circular dichroism (CD) spectroscopy monitors structural changes under varying pH conditions, mimicking physiological environments .

Q. What are the primary challenges in quantifying HNP-1 expression levels in human tissues?

  • Methodological Answer : ELISA and Western blotting are standard but require validated antibodies due to cross-reactivity risks with other defensins. RNA-seq and qPCR target DEFA1 gene expression but must account for post-transcriptional regulation. Tissue-specific sampling (e.g., neutrophils, mucosal surfaces) demands stringent protocols to avoid contamination .

Advanced Research Questions

Q. How can contradictory data on HNP-1’s role in cancer progression be reconciled?

  • Methodological Answer : Context-dependent factors (e.g., tumor microenvironment pH, immune cell infiltration) must be systematically controlled. Meta-analyses of transcriptomic datasets (e.g., TCGA) can identify HNP-1 expression patterns across cancer subtypes. In vitro co-culture models with cancer-associated fibroblasts (CAFs) and immune cells help dissect dual pro-/anti-tumor roles. Statistical frameworks like multivariate regression adjust for confounding variables .

Q. What strategies address the variability in HNP-1’s efficacy across bacterial strains?

  • Methodological Answer : Comparative genomics of resistant vs. susceptible strains identifies genetic determinants (e.g., lipid A modifications in Gram-negative bacteria). Biofilm assays under flow conditions mimic physiological resistance mechanisms. Synergy studies with antibiotics (e.g., β-lactams) use checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Q. How can computational modeling enhance understanding of HNP-1’s interaction with host cells?

  • Methodological Answer : Molecular dynamics (MD) simulations predict HNP-1’s binding affinities to phospholipid membranes or receptors (e.g., CCR6). Machine learning classifiers trained on proteomic data prioritize candidate interaction partners for validation via surface plasmon resonance (SPR). Open-source tools like GROMACS and CHARMM are recommended .

Research Design and Data Analysis

Q. What ethical considerations are critical when designing studies involving HNP-1 and human participants?

  • Methodological Answer : Protocols must ensure informed consent, especially for vulnerable populations (e.g., immunocompromised patients). Anonymization of biological samples (e.g., blood, saliva) is mandatory. IRB approvals should address risks of unintended immune activation. Data-sharing plans must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers handle conflicting results between in vitro and in vivo HNP-1 studies?

  • Methodological Answer : Divergences often arise from physiological complexity (e.g., protein degradation, immune cell interplay). Bridging assays like ex vivo organoid models or humanized mouse systems improve translational relevance. Sensitivity analyses in meta-reviews quantify study heterogeneity and bias .

Key Methodological Recommendations

  • Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables .
  • Interdisciplinary Collaboration : Partner with bioinformaticians for omics data integration and biophysicists for structural analyses .
  • Reproducibility : Publish raw data in repositories like GenBank or Protein Data Bank (PDB) to enable independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.